molecular formula C8H6Cl2N2 B13124792 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole

4,7-Dichloro-2-methyl-1H-benzo[d]imidazole

Katalognummer: B13124792
Molekulargewicht: 201.05 g/mol
InChI-Schlüssel: TVRZMZFFDFZVAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms at positions 4 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,7-dichloro-2-nitroaniline with formic acid under reflux conditions. The nitro group is reduced, and the resulting intermediate undergoes cyclization to form the desired benzimidazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4,7-Dichloro-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein production .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both chlorine atoms and a methyl group in 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H6Cl2N2

Molekulargewicht

201.05 g/mol

IUPAC-Name

4,7-dichloro-2-methyl-1H-benzimidazole

InChI

InChI=1S/C8H6Cl2N2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

TVRZMZFFDFZVAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC(=C2N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.